(Z)-1-(4-CHLOROPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE
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Overview
Description
(Z)-1-(4-CHLOROPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenyl group and a phenylpiperazine moiety, which contribute to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-CHLOROPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE typically involves the reaction of 4-chlorobenzaldehyde with 4-phenylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(4-CHLOROPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically produces amines.
Scientific Research Applications
(Z)-1-(4-CHLOROPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which (Z)-1-(4-CHLOROPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(Z)-1-(4-BROMOPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE: Similar structure but with a bromine atom instead of chlorine.
(Z)-1-(4-FLUOROPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
(Z)-1-(4-CHLOROPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
(Z)-1-(4-chlorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3/c18-16-8-6-15(7-9-16)14-19-21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9,14H,10-13H2/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKWQVJVZQYBKN-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C\C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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